molecular formula C21H17ClN4O3 B2866594 N-(3-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921853-48-7

N-(3-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Katalognummer: B2866594
CAS-Nummer: 921853-48-7
Molekulargewicht: 408.84
InChI-Schlüssel: RLVKQGJQYFOHOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a bicyclic scaffold fused with a pyrimidine ring. Key structural features include:

  • p-tolyl group: A methyl-substituted phenyl ring at position 3, enhancing lipophilicity and steric bulk.
  • 5-methyl substituent: A methyl group at position 5, likely influencing conformational stability.
  • Carboxamide moiety: A polar functional group at position 7, enabling hydrogen bonding and solubility modulation.

This compound’s pyrrolo[3,2-d]pyrimidine core is structurally analogous to bioactive molecules targeting kinases, receptors, or enzymes.

Eigenschaften

IUPAC Name

N-(3-chlorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-12-6-8-15(9-7-12)26-20(28)18-17(24-21(26)29)16(11-25(18)2)19(27)23-14-5-3-4-13(22)10-14/h3-11H,1-2H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVKQGJQYFOHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC(=CC=C4)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities such as antiviral, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic effects in treating diseases like cancer and viral infections.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(3-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound can modulate the activity of these targets, leading to therapeutic effects such as inhibition of cancer cell proliferation or viral replication.

Vergleich Mit ähnlichen Verbindungen

Pyrrolo[3,2-d]pyrimidine Derivatives

  • Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (): Core: Shares the pyrrolo[3,2-d]pyrimidine backbone. Substituents:
  • 4-chlorophenyl (vs. 3-chlorophenyl in the target compound): The para-chloro substitution may alter electronic distribution and binding interactions.
  • Dipentyl-amino group: Introduces significant hydrophobicity compared to the target’s p-tolyl group.
  • Ethyl ester : Less polar than the carboxamide in the target compound, likely reducing water solubility.
    • Structural Data : Single-crystal X-ray analysis confirmed the bicyclic system and substituent positions .

Pyrrolo[2,3-d]pyrimidine Derivatives

  • N-{5-[7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl}-2-(5-chloropyridin-2-yl)acetamide ():
    • Core : Pyrrolo[2,3-d]pyrimidine (vs. [3,2-d] fusion in the target compound).
    • Substituents :
  • Propan-2-yl group : Adds steric hindrance, possibly affecting binding pocket accessibility.
    • Implications : The altered ring fusion may reduce planarity, impacting intermolecular interactions .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Polarity Likely Solubility
Target Compound Pyrrolo[3,2-d]pyrimidine 3-ClPh, p-tolyl, carboxamide Moderate Moderate (aqueous)
Ethyl Ester Derivative () Pyrrolo[3,2-d]pyrimidine 4-ClPh, dipentyl-amino, ethyl ester Low Low (organic)
Pyrrolo[2,3-d]pyrimidine () Pyrrolo[2,3-d]pyrimidine 5-ClPyridinyl, cyanophenyl, propan-2-yl High Moderate (DMSO)

Key Observations :

  • The carboxamide in the target compound enhances polarity compared to the ethyl ester in ’s derivative, favoring aqueous solubility.
  • The 3-chlorophenyl group (target) vs. 4-chlorophenyl () may lead to distinct steric and electronic profiles in binding interactions.

Biologische Aktivität

N-(3-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (CAS Number: 921853-48-7) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Compound Structure and Properties

The molecular formula of N-(3-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is C21H17ClN4O3, with a molecular weight of 408.8 g/mol. Its structural complexity includes both pyrimidine and pyrrole moieties which are significant in various biological processes. The presence of functional groups such as carboxamide and dioxo enhances its pharmacological potential.

PropertyValue
Molecular FormulaC21H17ClN4O3
Molecular Weight408.8 g/mol
CAS Number921853-48-7

Synthesis

The synthesis of this compound typically involves multicomponent reactions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Controlled conditions are crucial to minimize side reactions and maximize yield. The industrial production may utilize automated synthesis platforms to enhance efficiency.

Anticancer Potential

Research indicates that N-(3-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide exhibits significant biological activity as an inhibitor of various kinases involved in cancer progression:

  • Kinase Inhibition : It has shown promise as an inhibitor of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 alpha (GSK3α). These kinases play critical roles in cell cycle regulation and signaling pathways associated with cancer.
  • Cell Cycle Arrest : In vitro studies have demonstrated its ability to arrest the cell cycle in cancer cell lines such as MCF-7 at the S phase. This suggests its potential as an anticancer agent by disrupting normal cell proliferation processes.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with key enzymes involved in cell proliferation pathways. The ability to inhibit specific kinases indicates its potential for development as a targeted therapy for cancers characterized by dysregulated kinase activity.

Study on Anticancer Activity

A recent study evaluated the efficacy of N-(3-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values of approximately 10 µM for MCF-7 cells and lower values for HeLa and A549 cells, indicating potent anticancer activity across multiple types.

In Vivo Studies

In vivo studies on animal models have shown that administration of this compound resulted in significant tumor growth inhibition compared to control groups. The mechanism appears to involve induction of apoptosis and inhibition of angiogenesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.